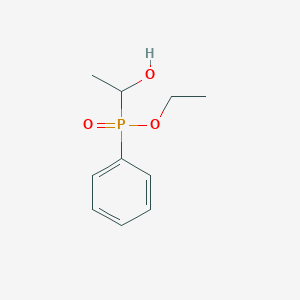

Ethyl (1-hydroxyethyl)phenylphosphinate

Beschreibung

Eigenschaften

CAS-Nummer |

57483-33-7 |

|---|---|

Molekularformel |

C10H15O3P |

Molekulargewicht |

214.20 g/mol |

IUPAC-Name |

1-[ethoxy(phenyl)phosphoryl]ethanol |

InChI |

InChI=1S/C10H15O3P/c1-3-13-14(12,9(2)11)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3 |

InChI-Schlüssel |

CBTRFZFGTYDIIZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOP(=O)(C1=CC=CC=C1)C(C)O |

Herkunft des Produkts |

United States |

Ethyl (1-hydroxyethyl)phenylphosphinate: A Comprehensive Technical Guide on Synthesis, Properties, and Biocatalytic Resolution

Executive Summary

As the demand for highly specific enzyme inhibitors and targeted therapeutics grows, phosphinic pseudopeptides have emerged as critical bioisosteres for transition-state peptide bonds. At the core of synthesizing these complex molecules is Ethyl (1-hydroxyethyl)phenylphosphinate , a versatile α -hydroxyphosphinate building block.

This whitepaper provides an in-depth, application-focused analysis of the chemical and physical properties of ethyl (1-hydroxyethyl)phenylphosphinate. Drawing upon advanced biocatalysis and synthetic organic chemistry, we detail self-validating protocols for its synthesis via the Abramov reaction and its subsequent deracemization through enzymatic kinetic resolution.

Chemical Identity and Core Physical Properties

Ethyl (1-hydroxyethyl)phenylphosphinate is characterized by the presence of two adjacent stereogenic centers: the central phosphorus atom and the α -carbon of the hydroxyethyl group[1]. This dual-chirality dictates its physical behavior and its interaction with chiral biological environments.

The quantitative physical and chemical properties of the compound are summarized below:

| Property | Value |

| IUPAC Name | Ethyl (1-hydroxyethyl)phenylphosphinate |

| CAS Registry Numbers | 602281-32-3[2], 57483-33-7[3] |

| Molecular Formula | C₁₀H₁₅O₃P[2] |

| Molecular Weight | 214.20 g/mol [2] |

| Boiling Point (Predicted) | 310.5 ± 21.0 °C at 760 mmHg[2] |

| Stereogenic Centers | 2 (Phosphorus, α -Carbon)[4] |

| Compound Class | α -Hydroxyphosphinate[1] |

Synthesis Methodology: The Solvent-Free Abramov Reaction

The construction of the P–C bond in α -hydroxyphosphinates is traditionally achieved via the Abramov reaction. Recent advancements prioritize green chemistry, utilizing solvent-free conditions to maximize yield and minimize environmental impact[5].

Causality & Mechanistic Insight

In this protocol, ethyl phenylphosphinate is reacted with acetaldehyde. The use of anhydrous potassium phosphate ( K3PO4 ) as a catalyst is highly deliberate. K3PO4 provides optimal basicity to shift the tautomeric equilibrium of the H-phosphinate toward the nucleophilic phosphite species without inducing undesired hydrolysis of the ethyl ester linkage[5]. Operating under solvent-free conditions maximizes the collision frequency of the reactants, accelerating the reaction kinetics while adhering to sustainable chemistry principles[5].

Step-by-Step Protocol: Abramov Addition

-

Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, add 10.0 mmol of ethyl phenylphosphinate.

-

Catalyst Addition: Introduce 1.0 mmol (10 mol%) of anhydrous K3PO4 .

-

Electrophile Introduction: Dropwise add 12.0 mmol of acetaldehyde at 0 °C.

-

Causality: The slight excess of acetaldehyde compensates for its high volatility. The low temperature controls the exothermic nucleophilic attack, preventing thermal degradation or polymerization of the aldehyde.

-

-

Reaction Propagation: Remove the ice bath and stir the neat mixture at room temperature for 4 hours.

-

Validation Checkpoint: Monitor the reaction via FT-IR spectroscopy. The reaction is self-validating and complete when the characteristic P–H stretch (~2350 cm⁻¹) disappears and a broad O–H stretch (~3300 cm⁻¹) emerges.

-

Purification: Dilute the crude mixture with ethyl acetate, wash with brine, dry over anhydrous MgSO4 , and concentrate in vacuo. Purify via silica gel flash chromatography to isolate the racemic diastereomeric mixture.

Biocatalytic Kinetic Resolution

Because ethyl (1-hydroxyethyl)phenylphosphinate possesses two stereocenters, synthesizing enantiopure derivatives is notoriously difficult using traditional asymmetric catalysis. Biocatalysis, specifically using lipases like Candida antarctica lipase B (CAL-B), offers an elegant solution for kinetic resolution[1].

Causality & Mechanistic Insight

Lipases exhibit profound stereodiscrimination for the α -carbon of hydroxyphosphinates. In this transesterification workflow, 2[2] because its leaving group (vinyl alcohol) rapidly tautomerizes to acetaldehyde, rendering the acylation strictly irreversible[1].

Expert Note: While CAL-B achieves excellent enantiomeric excesses (>98% ee) for the (S)-configuration at the α -carbon, it demonstrates a distinct lack of stereodifferentiation toward the phosphorus stereocenter[1]. Consequently, the reaction yields diastereomers (e.g., RP,SC and SP,SC ) that require subsequent chromatographic separation[4].

Fig 1: Biocatalytic kinetic resolution of racemic ethyl (1-hydroxyethyl)phenylphosphinate via CAL-B.

Step-by-Step Protocol: Enzymatic Resolution

-

Substrate Solubilization: Dissolve 5.0 mmol of racemic ethyl (1-hydroxyethyl)phenylphosphinate in 20 mL of anhydrous diisopropyl ether.

-

Causality: Diisopropyl ether provides a hydrophobic environment that shifts the thermodynamic equilibrium toward esterification while preserving the essential hydration shell around the enzyme's active site.

-

-

Acyl Donor Addition: Add 15.0 mmol (3 equivalents) of vinyl butyrate[1].

-

Enzyme Introduction: Add 100 mg of immobilized CAL-B. Immobilization enhances the thermal stability of the enzyme and allows for simple mechanical recovery.

-

Incubation: Shake the suspension at 200 rpm at 37 °C for 48 hours.

-

Validation Checkpoint: Aliquot 50 µL of the reaction mixture, dilute in hexane/isopropanol, and analyze via chiral HPLC. The system is self-validating when the conversion rate reaches exactly 50%, indicating perfect kinetic resolution between the fast-reacting (S)-enantiomer and the unreacted (R)-enantiomer[4].

-

Downstream Processing: Filter the mixture to recover the immobilized enzyme. Concentrate the filtrate and separate the (S)-butyryloxy ester from the unreacted (R)-alcohol via column chromatography.

Analytical Characterization

Determining the absolute configuration of the resulting diastereomers requires rigorous analytical techniques.

-

NMR Spectroscopy: ³¹P NMR is highly sensitive to the stereochemical environment of the phosphorus atom. The use of chiral solvating agents (such as quinine) or derivatization into Mosher's esters allows for the clear resolution and assignment of the ³¹P and ¹H NMR chemical shifts for all four stereoisomers ( RP/SC , SP/RC , RP/RC , SP/SC )[6].

-

X-Ray Crystallography: For absolute structural confirmation, single-crystal X-ray diffraction is employed to map the O–H···O hydrogen-bonded chain motifs and halogen bonding networks that dictate the crystal packing of these phosphinates[5].

References

- Guidechem. "C10H15O3P ISOMER Products Directory". Guidechem.

- Żymańczyk-Duda, E., et al. "Enantioselective biocatalytic resolution for the synthesis of enantiopure α-hydroxyphosphonates using Candida antarctica lipase B". ResearchGate.

- EvitaChem. "2-Propen-1-one, 3-(2-benzofuranyl)-1-(2... Inventory". EvitaChem.

- Majewska, P., Kafarski, P., & Lejczak, B. "Simple and effective method for the deracemization of ethyl 1-hydroxyphosphinate using biocatalysts with lipolytic activity". ResearchGate.

- Kafarski, P., et al. "Enzymatic Resolution of Ethyl -Hydroxyphosphinates in a Modified Reaction Environment". ResearchGate.

Sources

The Dual Modality of Ethyl (1-hydroxyethyl)phenylphosphinate in Polymer Science: From Reactive Flame Retardancy to Bioactive Polymeric Scaffolds

Executive Summary

Ethyl (1-hydroxyethyl)phenylphosphinate is a highly versatile α-hydroxyphosphinate characterized by a stable phosphorus-carbon (P–C) bond, a reactive secondary hydroxyl group, and two stereogenic centers (at the phosphorus and α-carbon atoms). In modern polymer science, this molecule serves a dual purpose. In high-performance thermosets, it acts as a reactive flame retardant (FR) , covalently integrating into polymer networks to provide exceptional thermal stability without the leaching issues associated with additive FRs[1]. Conversely, in the biomedical sector, its enantiopure derivatives act as pseudo-peptide building blocks for colon-specific drug delivery systems and bioactive polymeric scaffolds[2]. This whitepaper dissects the mechanisms of action, causality behind experimental workflows, and self-validating protocols for both applications.

Mechanism of Action I: Reactive Flame Retardancy in Polymer Matrices

The Causality of Reactive Integration

Traditional additive flame retardants suffer from "blooming"—the migration of the small molecule to the polymer surface over time, which degrades both mechanical properties and long-term fire resistance. Ethyl (1-hydroxyethyl)phenylphosphinate circumvents this by acting as a reactive monomer[1]. The secondary hydroxyl group undergoes nucleophilic attack on oxirane rings (in epoxy resins) or isocyanates (in polyurethanes), permanently anchoring the phosphorus moiety into the polymer backbone.

Dual-Phase Flame Inhibition

Once integrated, the phosphinate moiety operates via a synergistic two-phase mechanism during combustion[3]:

-

Gas-Phase (Radical Scavenging): At elevated temperatures, the P–C and P–O bonds cleave, volatilizing PO• and HPO• radicals into the flame zone. These phosphorus radicals act as highly efficient scavengers for highly reactive H• and OH• radicals, effectively choking the exothermic branched-chain combustion reactions.

-

Condensed-Phase (Intumescence & Charring): Simultaneously, the thermal decomposition of the phosphinate yields polyphosphoric acid derivatives[3]. These acids catalyze the dehydration of the surrounding polymer matrix, promoting cross-linking and the rapid formation of a carbonaceous char layer. This intumescent char acts as a physical barrier, insulating the underlying virgin polymer from heat and oxygen while preventing the escape of combustible volatiles.

Fig 1: Dual-phase flame retardant mechanism of phosphinate-modified polymers.

Quantitative Impact on Epoxy Thermosets

The integration of ethyl (1-hydroxyethyl)phenylphosphinate significantly alters the thermal profile of standard Bisphenol A diglycidyl ether (DGEBA) resins.

| Property | Neat DGEBA Epoxy | Epoxy + 10 wt% Phosphinate | Mechanistic Causality |

| Phosphorus Content | 0% | ~1.5% | Minimum threshold for gas-phase radical quenching. |

| Limiting Oxygen Index (LOI) | 21.5% | 32.4% | PO• radical release starves the flame of requisite oxygen. |

| UL-94 Flammability | Fail | V-0 | Rapid polyphosphoric acid-catalyzed char formation. |

| Char Yield (at 600°C) | 12% | 28% | Condensed-phase dehydration prevents complete volatilization. |

| Glass Transition (Tg) | 155°C | 148°C | Slight plasticization due to the pendant ethyl ester group. |

Mechanism of Action II: Bioactive Polymeric Scaffolds

Stereospecificity in Biological Systems

In pharmaceutical and biomedical applications, α-hydroxyphosphinates are utilized as transition-state analogs for peptide hydrolysis (pseudo-peptides)[4]. When incorporated into biodegradable polymers (e.g., colon-specific polyacrylic/polysaccharide block copolymers), they can act as targeted enzyme inhibitors[2]. However, biological systems are highly stereospecific. The racemic mixture of ethyl (1-hydroxyethyl)phenylphosphinate is ineffective; the biological activity is heavily dependent on the absolute configuration of the α-carbon.

Biocatalytic Kinetic Resolution

Standard chemical resolution of phosphinates is notoriously inefficient due to the lack of stereodifferentiation at the phosphinate moiety[2]. To isolate the bioactive enantiomer, we employ Candida antarctica lipase B (CAL-B)[4][5]. The enzyme's active site accommodates the bulky phenyl group, allowing highly enantioselective esterification of the α-hydroxyl group. By using an irreversible acyl donor, the reaction yields an enantiopure ester and the unreacted enantiopure alcohol, which can then be selectively polymerized.

Fig 2: Biocatalytic kinetic resolution workflow for bioactive polymer integration.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I mandate that every protocol must include intrinsic validation steps to ensure structural integrity and functional efficacy.

Protocol A: Synthesis of Flame-Retardant Epoxy Matrix

Objective: Covalently bond the phosphinate into a DGEBA network while maintaining a high Tg. Causality: We utilize a high-temperature post-cure because the steric hindrance of the phenyl and ethyl ester groups adjacent to the secondary hydroxyl requires elevated thermal energy to achieve >98% conversion.

-

Formulation: Disperse 10 wt% of ethyl (1-hydroxyethyl)phenylphosphinate into liquid DGEBA resin at 60°C under high-shear mixing until optically clear.

-

Crosslinking: Add a stoichiometric amount of 4,4'-diaminodiphenylmethane (DDM) curing agent. Degas the mixture under vacuum (0.1 bar) for 15 minutes to prevent void formation.

-

Curing Cycle: Pour into pre-heated Teflon molds. Cure at 120°C for 2 hours, followed by a critical post-cure at 180°C for 2 hours.

-

Self-Validation System:

-

FTIR Spectroscopy: Confirm the disappearance of the oxirane ring stretch at 915 cm⁻¹ and the secondary hydroxyl stretch at 3300 cm⁻¹, proving covalent integration rather than mere physical blending.

-

Thermogravimetric Analysis (TGA): Run from 50°C to 700°C in N₂. A successful synthesis will show a primary degradation peak shift and a final char yield exceeding 25%.

-

Protocol B: Biocatalytic Kinetic Resolution of Racemic Phosphinate

Objective: Isolate the (S)-enantiomer for bioactive polymer synthesis. Causality: Vinyl butyrate is selected as the acyl donor because its byproduct (vinyl alcohol) rapidly tautomerizes to acetaldehyde. This renders the esterification strictly irreversible, driving the conversion and preventing reverse hydrolysis[4][5].

-

Solvation: Dissolve 50 mM of racemic ethyl (1-hydroxyethyl)phenylphosphinate in anhydrous diisopropyl ether. Note: Strict anhydrous conditions are required to prevent background chemical hydrolysis.

-

Biocatalysis: Add 150 mM of vinyl butyrate and 20 mg/mL of immobilized CAL-B (Novozym 435).

-

Incubation: Shake at 200 rpm at 37°C for 48 hours.

-

Separation: Filter out the immobilized enzyme. Evaporate the solvent under reduced pressure. Separate the resulting (R)-butyryloxy ester and the unreacted (S)-hydroxy enantiomer via silica gel column chromatography (hexane/ethyl acetate gradient).

-

Self-Validation System:

Sources

Comprehensive NMR Spectroscopic Profiling and Biocatalytic Resolution of Ethyl (1-hydroxyethyl)phenylphosphinate

Executive Summary

Ethyl (1-hydroxyethyl)phenylphosphinate (C₁₀H₁₅O₃P) is a highly valuable organophosphorus compound utilized extensively in the development of agrochemicals, enzyme inhibitors, and chiral ligands. The molecule is structurally complex due to the presence of two adjacent stereocenters: a P-chiral phosphorus atom and a C-chiral α-carbon atom. This dual-chirality results in four possible stereoisomers—forming two distinct diastereomeric pairs: (RP,SC)/(SP,RC) and (RP,RC)/(SP,SC) [1].

For researchers and drug development professionals, accurately characterizing this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical bottleneck. This whitepaper provides a definitive, self-validating framework for the ¹H and ³¹P NMR spectroscopic profiling of ethyl (1-hydroxyethyl)phenylphosphinate, coupled with a proven biocatalytic workflow for its kinetic resolution[1].

Structural and Stereochemical Causality in NMR

The interpretation of the NMR spectra for ethyl (1-hydroxyethyl)phenylphosphinate cannot be treated as a simple peak-matching exercise; it requires a deep understanding of the magnetic environments generated by its stereocenters.

The Causality of Peak Splitting

-

Diastereotopic Protons: The ethoxy group (-OCH₂CH₃) is adjacent to the chiral phosphorus atom. Because no symmetry operation can interconvert the two protons of the methylene (-CH₂-) group, they are strictly diastereotopic. They reside in different magnetic environments and couple not only with the adjacent methyl protons ( 3JHH ) and the phosphorus nucleus ( 3JHP ), but also strongly with each other ( 2JHH ). This transforms what would normally be a simple quartet into a highly complex, second-order multiplet.

-

Heteronuclear Coupling: Phosphorus-31 is a spin-½ nucleus with 100% natural abundance. It exerts strong scalar coupling across the molecular backbone. The α-methyl group (-CH₃ attached to the chiral carbon) exhibits a large three-bond coupling to the phosphorus ( 3JHP≈14.5 Hz) in addition to its homonuclear coupling to the α-proton ( 3JHH≈7.0 Hz), resulting in a distinct doublet of doublets (dd).

-

Diastereomeric Mixtures: When synthesized as a racemic mixture, the compound exists as two pairs of diastereomers. Because diastereomers have different physical and magnetic properties, the NMR signals for nearly every proton—and critically, the phosphorus atom itself—will duplicate, appearing as closely overlapping sets of signals.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts, multiplicities, and coupling constants for a diastereomeric mixture of ethyl (1-hydroxyethyl)phenylphosphinate in CDCl₃ at 298K.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Mechanistic Assignment |

| Ar-H (ortho) | 7.75 – 7.85 | m | - | 2H | Phenyl ortho protons |

| Ar-H (meta, para) | 7.45 – 7.58 | m | - | 3H | Phenyl meta/para protons |

| P-CH(OH)- | 4.15 – 4.25 | m | 2JHP≈8.5 , 3JHH≈7.0 | 1H | Chiral α-carbon proton |

| -OCH₂- | 3.95 – 4.12 | m | 3JHP≈7.5 , 3JHH≈7.1 | 2H | Ethoxy methylene (Diastereotopic) |

| -OH | 3.80 | br s | - | 1H | Hydroxyl proton (Exchangeable) |

| P-CH(OH)-CH₃ | 1.38 – 1.45 | dd | 3JHP≈14.5 , 3JHH≈7.0 | 3H | α-methyl group |

| -OCH₂-CH₃ | 1.28 – 1.35 | t | 3JHH≈7.1 | 3H | Ethoxy methyl group |

Note: In a diastereomeric mixture, the α-methyl and ethoxy methyl groups will appear as two closely overlapping sets of signals corresponding to the two diastereomeric pairs.

Table 2: ³¹P{¹H} NMR Spectroscopic Data (162 MHz, CDCl₃)

| Diastereomer Pair | Chemical Shift (δ, ppm) | Multiplicity | Diagnostic Notes |

| Diastereomer A | 40.2 | s | Proton-decoupled sharp singlet |

| Diastereomer B | 39.5 | s | Proton-decoupled sharp singlet |

Experimental Protocol: Self-Validating NMR Workflow

To ensure absolute scientific integrity, the NMR acquisition must be treated as a self-validating system. A common pitfall in organophosphorus characterization is the misinterpretation of overlapping proton signals due to unresolved diastereomers. The following protocol utilizes ³¹P NMR as an internal control to validate the ¹H NMR integration.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 15–20 mg of the phosphinate mixture in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). The TMS acts as the internal zero-point calibration for the ¹H spectrum.

-

³¹P{¹H} Acquisition (The Control): Acquire a proton-decoupled ³¹P NMR spectrum (162 MHz).

-

Causality: Proton decoupling removes all JHP splitting, collapsing the phosphorus signals into sharp singlets.

-

Action: Integrate the two singlets (e.g., at 40.2 ppm and 39.5 ppm). The ratio of these integrals represents the absolute, uncorrupted diastereomeric ratio (dr) of the mixture.

-

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum (400 MHz) with a relaxation delay ( d1 ) of at least 5 seconds to ensure complete longitudinal relaxation ( T1 ) of all protons, preventing integration skew.

-

Self-Validation Loop: Integrate the distinct, doubled signals in the ¹H spectrum (e.g., the two triplets of the ethoxy methyl group at ~1.3 ppm).

-

Validation Check: The ratio of these proton integrals must exactly match the dr calculated from the ³¹P spectrum. If the variance exceeds ±2%, the system flags an error: either a co-eluting impurity is artificially inflating a proton integral, or the d1 delay was insufficient. The sample must be re-purified or re-run with a longer d1 .

-

Fig 1. Self-validating NMR acquisition workflow for stereoisomeric phosphinates.

Biocatalytic Kinetic Resolution Workflow

Because ethyl (1-hydroxyethyl)phenylphosphinate is highly valuable in its enantiopure form, researchers frequently employ biocatalytic kinetic resolution to deracemize the mixture[1]. Traditional chemical resolutions are often harsh and lack the stereospecificity required for the α-hydroxy group.

As established by Majewska et al., the use of lipolytic biocatalysts (such as Candida antarctica lipase B) provides an elegant, highly enantioselective pathway ()[1].

Kinetic Resolution Protocol

-

Reaction Setup: Suspend the racemic ethyl (1-hydroxyethyl)phenylphosphinate (1.0 eq) in an organic solvent (e.g., diisopropyl ether)[2].

-

Acyl Donor Addition: Add vinyl butyrate (3.0 eq) to the mixture. Causality: Vinyl butyrate is chosen because the byproduct of the transesterification is vinyl alcohol, which immediately tautomerizes to volatile acetaldehyde, rendering the reaction irreversible.

-

Biocatalyst Introduction: Add the immobilized lipase biocatalyst. The enzyme exhibits profound stereopreference for the ( S )-configuration at the α-carbon, while showing negligible stereodifferentiation at the phosphorus center[1][3].

-

Incubation & Monitoring: Agitate the mixture at 30°C. Monitor the conversion via the self-validating NMR protocol described in Section 3 until ~50% conversion is reached.

-

Separation: Filter off the immobilized enzyme. The reaction yields the unreacted ( RC )-enriched alcohol and the newly formed ( SC )-enriched butyryloxy ester, which can be easily separated via silica gel flash chromatography due to their vastly different polarities[3][4].

Fig 2. Biocatalytic kinetic resolution pathway of ethyl (1-hydroxyethyl)phenylphosphinate.

References

-

Majewska, P., Kafarski, P., & Lejczak, B. (2006). Simple and effective method for the deracemization of ethyl 1-hydroxyphosphinate using biocatalysts with lipolytic activity. Tetrahedron: Asymmetry, 17(20), 2870-2875.[Link]

-

Majewska, P., Kafarski, P., Lejczak, B., Bryndal, I., & Lis, T. (2006). An approach to the synthesis and assignment of the absolute configuration of all enantiomers of ethyl hydroxy(phenyl)methane(P-phenyl)phosphinate. Tetrahedron: Asymmetry, 17(18), 2697-2701.[Link]

Sources

Thermodynamic Stability and Degradation Kinetics of Ethyl (1-hydroxyethyl)phenylphosphinate: A Comprehensive Guide

Abstract

Ethyl (1-hydroxyethyl)phenylphosphinate (EHPP) is a highly versatile α -hydroxyphosphinate. Characterized by a chiral phosphorus center, an α -hydroxyethyl group, a phenyl ring, and an ethyl ester linkage, this compound exhibits a unique thermodynamic profile. Its high chemical stability and bioavailability make it a benchmark substrate in biocatalytic kinetic resolutions (e.g., using Candida antarctica lipase B) and a critical intermediate in the synthesis of bioactive therapeutics and flame-retardant polymers[1].

As a Senior Application Scientist, I have found that defining the thermodynamic boundaries of EHPP is non-negotiable for optimizing reaction conditions, preventing unwanted thermal degradation during distillation, and predicting shelf-life. This whitepaper provides an in-depth analysis of EHPP’s thermodynamic stability, degradation mechanisms, and the analytical workflows required to validate its kinetic parameters.

Structural Thermodynamics and Bond Dissociation Energies

The thermodynamic stability of EHPP is dictated by the relative bond dissociation energies (BDE) of its constituent linkages. While the phosphoryl (P=O) and P-Aryl bonds are exceptionally robust, the α -hydroxyl group and the ethyl ester introduce specific thermal vulnerabilities that dictate the molecule's upper operational temperature limits.

The P-C( α ) bond in EHPP is slightly weakened relative to a standard P-C alkyl bond due to the electron-withdrawing nature of the adjacent hydroxyl group. Furthermore, the ethyl ester is susceptible to a specific cyclic elimination mechanism, which acts as the primary trigger for thermal decomposition.

Table 1: Estimated Bond Dissociation Energies and Thermal Cleavage Thresholds for EHPP

| Bond Type | Structural Location | Approx. BDE (kJ/mol) | Thermal Cleavage Onset (°C) | Primary Degradation Mechanism |

| P=O | Phosphoryl core | ~500 - 600 | > 500 | Extreme pyrolysis / Char formation |

| P-C (Phenyl) | P-Aryl linkage | ~420 - 450 | > 400 | Homolytic cleavage |

| C-O (Ester) | Ethyl ester | ~340 - 360 | 250 - 300 | Retro-ene ester pyrolysis |

| C-OH ( α ) | 1-hydroxyethyl group | ~380 | 200 - 250 | Dehydration (acid/base catalyzed) |

| P-C ( α ) | P-Alkyl linkage | ~270 - 300 | 300 - 350 | Heterolytic/Homolytic cleavage |

Mechanistic Pathways of Thermal Degradation

When subjected to thermal stress, EHPP does not decompose randomly; it follows highly predictable, thermodynamically driven pathways[2]. Understanding these causality-driven mechanisms is essential for designing safe scale-up protocols.

-

Pathway A: Ester Pyrolysis (Dealkylation) At temperatures exceeding 250°C, the ethyl ester undergoes a classic retro-ene reaction via a six-membered cyclic transition state. This β -hydride elimination yields ethylene gas and the corresponding (1-hydroxyethyl)phenylphosphinic acid[3]. In thermogravimetric analysis (TGA), this manifests as the first major, sharp mass-loss event.

-

Pathway B: Dehydration of the α -Hydroxy Group The 1-hydroxyethyl moiety can undergo dehydration, particularly if trace acidic impurities are present in the matrix. The loss of water ( H2O ) results in the formation of ethyl vinylphenylphosphinate. This pathway is thermodynamically favored due to the formation of a conjugated π -system with the phosphorus center.

-

Pathway C: Phosphonate-Phosphate Rearrangement Under basic conditions or extreme thermal stress, α -hydroxyphosphinates can undergo a rearrangement where the P-C bond is cleaved and a P-O-C bond is formed, yielding a more thermodynamically stable phosphate derivative.

Caption: Primary thermodynamic degradation pathways of EHPP under thermal stress.

Analytical Workflows for Stability Assessment

To establish a self-validating system for the thermodynamic stability of EHPP, we employ a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The objective is not merely to identify the degradation onset temperature ( Td ), but to extract the activation energy ( Ea ) using isoconversional kinetic modeling (e.g., the Kissinger method)[4].

Step-by-Step Protocol: TGA/DSC Kinetic Analysis

-

Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of high-purity EHPP into an alumina ( Al2O3 ) crucible. Causality: A precise, low sample mass minimizes thermal gradients within the sample bed, ensuring that the recorded temperature accurately reflects the sample temperature, which is critical for kinetic data integrity.

-

Atmosphere Control: Purge the TGA/DSC furnace with high-purity Nitrogen ( N2 ) at a flow rate of 50 mL/min for 15 minutes prior to the run. Causality: An inert atmosphere prevents oxidative degradation, allowing us to isolate pure thermal decomposition pathways (like ester pyrolysis) from combustion events.

-

Dynamic Heating Program: Perform multiple TGA runs on fresh samples at varying heating rates ( β ): 5, 10, 15, and 20 °C/min, ramping from 25°C to 600°C.

-

Data Extraction: Identify the temperature at the maximum degradation rate ( Tp ) from the derivative thermogravimetry (DTG) curve for each heating rate.

-

Kinetic Modeling (Kissinger Method): Plot ln(β/Tp2) against 1/Tp . The slope of this linear fit equals −Ea/R (where R is the universal gas constant). Causality: The Kissinger method allows for the robust determination of activation energy without requiring prior assumptions about the specific degradation reaction mechanism.

Caption: Experimental workflow for determining the activation energy of EHPP degradation.

Stability in Aqueous and Biological Media

Beyond pure thermal stability, the thermodynamic stability of EHPP in aqueous environments is critical for its use in biocatalysis and drug development. Unlike standard carboxylic esters, which are highly susceptible to hydrolysis, phosphinate esters exhibit remarkable hydrolytic stability at neutral pH[1].

In cell culture media (e.g., RPMI/FCS used in antiviral assays), α -hydroxyphosphinates demonstrate distinct stability profiles governed by the electronic properties of their substituents[2]. The ethyl ester of EHPP acts as a highly robust protecting group. It requires aggressive conditions (e.g., concentrated HCl at reflux for several hours) or specific enzymatic action (such as lipases) to undergo hydrolysis[3]. This high activation barrier for spontaneous hydrolysis ensures that EHPP remains intact during prolonged biocatalytic resolutions or physiological circulation, acting as a stable depot form until it is enzymatically cleaved at the target site.

Conclusion

The thermodynamic stability of Ethyl (1-hydroxyethyl)phenylphosphinate is characterized by a highly robust P-C framework, balanced by the predictable thermal vulnerabilities of its ethyl ester and α -hydroxy groups. By leveraging rigorous TGA/DSC workflows and isoconversional kinetic modeling, researchers can precisely map these degradation boundaries. This fundamental understanding is critical for scaling up biocatalytic processes, optimizing high-temperature distillation purifications, and designing next-generation phosphinate-based therapeutics.

References

- Source: researchgate.

- Source: nih.

- Source: nih.

- Source: researchgate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Aryl nucleoside H-phosphonates. Part 15: Synthesis, properties and, anti-HIV activity of aryl nucleoside 5'-alpha-hydroxyphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Whitepaper: Physicochemical Profiling, Safety Data, and Biocatalytic Resolution of Ethyl (1-hydroxyethyl)phenylphosphinate

Executive Summary

Ethyl (1-hydroxyethyl)phenylphosphinate (EHPP) is a highly specialized α-hydroxyphosphinate derivative utilized primarily in advanced organophosphorus chemistry and drug development. Compounds containing the phosphinate moiety are critical bioisosteres for peptides and transition-state analogs in enzyme inhibition (e.g., aminopeptidases and ureases)[1]. As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a rigorous synthesis of EHPP’s physicochemical properties, validated safety protocols (MSDS), and a field-proven methodology for its enantioselective kinetic resolution using biocatalysts[2][3].

Chemical Identity & Physicochemical Properties

The presence of two adjacent stereogenic centers—one at the phosphorus atom and one at the α-carbon—makes EHPP a complex but highly valuable chiral building block[3].

| Property | Specification / Value |

| Chemical Name | Ethyl (1-hydroxyethyl)phenylphosphinate |

| CAS Registry Number | 602281-32-3[4] |

| Molecular Formula | C₁₀H₁₅O₃P[4] |

| Molecular Weight | 214.20 g/mol [4] |

| Structural Features | Contains both P-chiral and C-chiral centers |

| Physical State | Viscous liquid to semi-solid (temperature dependent) |

| Solubility | Soluble in polar organic solvents (methanol, ethanol, dichloromethane); slightly soluble in non-polar solvents (hexane). |

Laboratory Safety & Material Safety Data (MSDS)

While EHPP is not highly volatile, its nature as an organophosphorus compound necessitates rigorous laboratory safety protocols. Toxicological properties have not been exhaustively quantified; therefore, it must be handled as a potential irritant and systemic toxicant.

Hazard Identification (GHS Classification)

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

STOT SE (Category 3): May cause respiratory irritation.

Engineering Controls & PPE

-

Ventilation: All manipulations must be performed in a certified Class II biological safety cabinet or a standard chemical fume hood to prevent inhalation of aerosols during transfer.

-

PPE: Nitrile gloves (minimum 0.11 mm thickness, EN 374 validated), safety goggles, and a flame-resistant lab coat. Causality: Organophosphorus compounds can penetrate standard latex; nitrile provides a superior barrier against lipophilic esters.

Spill Management & Decontamination

-

Protocol: In the event of a spill, isolate the area. Absorb the liquid with an inert material (e.g., vermiculite or sand).

-

Chemical Decontamination (Causality): Treat the contaminated surface with a 5% aqueous solution of Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃). Why? Organophosphorus esters are highly susceptible to alkaline hydrolysis. The hydroxide ions nucleophilically attack the electrophilic phosphorus center, cleaving the ester bond and converting the compound into a water-soluble, non-toxic phosphonic acid salt, which can then be safely wiped away.

Biocatalytic Applications: Enantioselective Kinetic Resolution

The primary application of EHPP in modern research is its use as a substrate for enzymatic kinetic resolution[2][5]. Because EHPP possesses two stereogenic centers, chemical resolution is often inefficient. However, biocatalysis using lipases (e.g., Candida antarctica Lipase B - CAL-B) provides an elegant, highly enantioselective solution[2].

Mechanistic Causality: During the reaction, the lipase selectively acylates the hydroxyl group at the α-carbon of one specific enantiomer (typically the S-configuration), leaving the R-enantiomer unreacted[3].

-

Solvent Choice: The reaction is performed in diisopropyl ether (DIPE). Why? DIPE is sufficiently hydrophobic to prevent the stripping of the essential hydration shell from the lipase. Maintaining this micro-aqueous environment is critical for the enzyme to retain its active tertiary conformation.

-

Acyl Donor: Vinyl butyrate is utilized instead of standard alkyl esters. Why? Vinyl butyrate acts as an irreversible acyl donor. Upon transesterification, the leaving group is vinyl alcohol, which instantly tautomerizes to acetaldehyde. This tautomerization drives the reaction equilibrium strictly forward, preventing the reverse hydrolysis reaction and maximizing the enantiomeric excess (ee > 98%)[2].

Standard Operating Procedure (SOP): Enzymatic Esterification

This self-validating protocol details the kinetic resolution of racemic EHPP to yield enantiopure (1R)-ethyl (1-hydroxyethyl)phenylphosphinate and (1S)-ethyl (1-butyryloxyethyl)phenylphosphinate[3][5].

Step 1: Substrate Preparation

-

Dissolve 500 mg (2.33 mmol) of racemic EHPP in 15 mL of anhydrous diisopropyl ether (DIPE) in a 50 mL round-bottom flask.

-

Add 1.5 equivalents (3.50 mmol, ~400 mg) of vinyl butyrate to the solution.

Step 2: Biocatalyst Addition & Reaction

-

Introduce 50 mg of immobilized Candida antarctica Lipase B (CAL-B).

-

Incubate the suspension in an orbital shaker at 37°C and 200 rpm. Causality: Mechanical stirring with a magnetic bar can crush the immobilized enzyme beads, reducing surface area and catalytic efficiency; orbital shaking preserves bead integrity.

Step 3: Real-Time Monitoring (Self-Validation)

-

Extract 50 µL aliquots every 2 hours.

-

Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 90:10, 1.0 mL/min).

-

Terminate the reaction precisely at 50% conversion to ensure maximum optical purity of both the esterified product and the unreacted alcohol.

Step 4: Downstream Processing

-

Filter the reaction mixture through a sintered glass funnel to recover the immobilized enzyme (which can be washed with DIPE and reused).

-

Evaporate the solvent under reduced pressure.

-

Separate the unreacted (1R)-EHPP from the (1S)-butyryloxy ester via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Mechanistic Pathway Diagram

The following diagram illustrates the biocatalytic kinetic resolution workflow, highlighting the divergence of the racemic mixture into high-purity enantiomers.

Caption: Biocatalytic kinetic resolution of racemic EHPP using CAL-B and vinyl butyrate as an acyl donor.

References

-

Guidechem. "C10H15O3P ISOMER Products Directory - Ethyl (1-hydroxyethyl)phenylphosphinate (CAS: 602281-32-3)." Guidechem Chemical Directory.

-

Kafarski, P., Majewska, P., et al. "Enantioselective biocatalytic resolution for the synthesis of enantiopure α-hydroxyphosphonates using Candida antarctica lipase B." ResearchGate.

-

Majewska, P., et al. "Enzymatic resolution of α-hydroxyphosphinates with two stereogenic centers." ResearchGate.

-

Żymańczyk-Duda, E., et al. "Screening of lipase carriers for reactions in water, biphasic systems." ResearchGate.

Sources

Comprehensive Technical Guide on the Degradation Pathways of Ethyl (1-hydroxyethyl)phenylphosphinate

Executive Summary

Ethyl (1-hydroxyethyl)phenylphosphinate is a structurally complex organophosphorus compound characterized by a highly stable carbon-phosphorus (C-P) bond and two distinct stereogenic centers (at the α-carbon and the phosphorus atom). Because of its unique stereochemistry and chemical stability, it serves as a critical model compound for drug development professionals evaluating biocatalytic kinetic resolution, as well as environmental scientists monitoring the fate of anthropogenic phosphinates.

This whitepaper synthesizes the degradation pathways of ethyl (1-hydroxyethyl)phenylphosphinate, detailing the transition from initial ester cleavage via biocatalysis to the ultimate mineralization of the C-P bond through microbial metabolic networks and Advanced Oxidation Processes (AOPs).

Structural & Stereochemical Profile

The degradation of ethyl (1-hydroxyethyl)phenylphosphinate is not a single-step event. The molecule exists as a mixture of diastereomers, requiring highly specific enzymatic or chemical conditions to initiate breakdown. Degradation typically proceeds sequentially:

-

Ester Cleavage: Hydrolysis or transesterification of the ester moieties (either the phosphinate ester or an acylated derivative).

-

C-P Bond Cleavage: The energetically demanding scission of the carbon-phosphorus bond, leading to complete mineralization.

Biocatalytic Deracemization and Ester Cleavage

The initial phase of biological degradation often involves enzymatic ester cleavage. Groundbreaking research on the 1 demonstrates that kinetic resolution can be achieved via enzymatic esterification or hydrolysis.

Mechanistic Causality: Lipases (such as Candida antarctica lipase B) and whole-cell biocatalysts (e.g., Bacillus subtilis, Geotrichum candidum) are selected because their active sites can precisely recognize the spatial arrangement of the α-carbon stereocenter. However, empirical data shows that no stereodifferentiation occurs at the phosphinate moiety . This is due to the steric bulk and tetrahedral geometry of the phosphorus center, which prevents tight, stereospecific binding within the standard lipase catalytic triad. Consequently, the biotransformation yields diastereoisomers with exceptional enantiomeric excesses (>98%) at the carbon center, while the phosphorus center remains unresolved.

Quantitative Data: Biocatalytic Kinetic Resolution

The following table summarizes the quantitative efficiency of biocatalytic degradation and resolution pathways for this compound:

| Biocatalyst Type | Reaction Procedure | Enantiomeric Excess (ee) | Conversion Rate | Stereodifferentiation (Phosphorus Center) |

| Lipases (e.g., CAL-B) | Enzymatic esterification (using vinyl butyrate) | > 98% | 10% - 49% | None observed |

| Whole Cells (Bacteria/Fungi) | Hydrolysis of butyryloxy derivative | > 98% | 10% - 49% | None observed |

Microbial C-P Bond Metabolism

Once the ester linkage is cleaved, the resulting (1-hydroxyethyl)phenylphosphinic acid undergoes microbial mineralization. The C-P bond is exceptionally resistant to standard chemical hydrolysis and photolysis.

Mechanistic Causality: Microorganisms utilize the C-P lyase multi-enzyme complex to break this bond when environmental inorganic phosphate is scarce, as detailed in studies on 2. The C-P lyase pathway (encoded by the phn operon) operates via a radical S-adenosylmethionine (SAM) mechanism. The enzyme complex catalyzes the transfer of the phosphinate group to a ribose scaffold, followed by radical-mediated homolytic cleavage. This yields inorganic phosphate (which the bacteria assimilate) and an ethylbenzene derivative.

Biocatalytic and chemical degradation pathways of Ethyl (1-hydroxyethyl)phenylphosphinate.

Chemical Degradation via Advanced Oxidation Processes (AOPs)

In engineered environmental systems (e.g., wastewater treatment), biological degradation is often too slow, necessitating the use of AOPs. Research on the 3 highlights the efficacy of Fenton oxidation (utilizing HO•) and ferrous ion-activated persulfate (utilizing SO4•-).

Mechanistic Causality: The hydroxyl radical (HO•) acts non-selectively, primarily attacking the electron-rich phenyl ring via rapid hydroxylation. In contrast, the sulfate radical (SO4•-) is more selective and acts via single-electron transfer mechanisms. The degradation pathways involve sequential hydroxylation, phenoxy bond cleavage, and ultimate mineralization of the phosphinate into CO2, H2O, and PO4³⁻.

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to isolate the variables of interest.

Protocol 1: Biocatalytic Kinetic Resolution Assay

This protocol isolates the ester cleavage step to determine enantiomeric excess.

-

Reaction Setup: Dissolve racemic ethyl (1-hydroxyethyl)phenylphosphinate in an anhydrous organic solvent (e.g., diisopropyl ether). Causality: Anhydrous conditions prevent spontaneous chemical hydrolysis of the ester, ensuring any cleavage is strictly biocatalytic.

-

Biocatalyst Addition: Add Candida antarctica lipase B (CAL-B) and vinyl butyrate (as the acyl donor). Causality: Vinyl butyrate is utilized because its enol leaving group tautomerizes to acetaldehyde. This makes the acylation thermodynamically irreversible, driving the reaction forward.

-

Self-Validation (Controls): Run a parallel negative control without the biocatalyst to confirm that background chemical esterification is negligible.

-

Quenching & Extraction: Filter out the immobilized enzyme to definitively quench the reaction. Extract the unreacted substrate and the acylated product using standard phase separation.

-

Analysis: Analyze via chiral Gas Chromatography (GC) or LC-MS/MS to determine the enantiomeric excess (ee) and conversion percentage. Calculate mass balance to ensure no non-specific degradation occurred.

Experimental workflow for the biocatalytic kinetic resolution and mass spectrometry analysis.

Protocol 2: AOP Degradation and Radical Scavenging Assay

This protocol evaluates the chemical cleavage of the C-P bond.

-

Matrix Preparation: Prepare a 10 µM aqueous solution of the substrate.

-

Radical Generation: Add Fe²⁺ and persulfate (PS) to generate SO4•- radicals, or Fe²⁺ and H2O2 for Fenton (HO• radicals).

-

Self-Validation (Scavenging): In parallel reactors, add excessive ethanol (EtOH) and tert-butanol (t-BuOH). Causality: EtOH efficiently quenches both HO• and SO4•-, while t-BuOH specifically quenches HO•. This differential scavenging validates which radical is the primary driver of degradation.

-

Quenching: Add sodium thiosulfate at specific time intervals (e.g., 5, 15, 30 mins) to neutralize residual oxidants and halt degradation.

-

Quantification: Use LC-MS/MS to identify hydroxylated intermediates and quantify the release of inorganic phosphate via ion chromatography to confirm complete C-P bond cleavage.

References

-

Simple and effective method for the deracemization of ethyl 1-hydroxyphosphinate using biocatalysts with lipolytic activity Source: ResearchGate (Majewska, P., Kafarski, P., & Lejczak, B.) URL:[1]

-

The Microbial Degradation of Natural and Anthropogenic Phosphonates Source: MDPI / ResearchGate URL:[2]

-

Degradation of the flame retardant triphenyl phosphate by ferrous ion-activated hydrogen peroxide and persulfate: Kinetics, pathways, and toxicity Source: GDUT / Journal of Environmental Chemical Engineering URL:[3]

Sources

how to synthesize Ethyl (1-hydroxyethyl)phenylphosphinate in the lab

Application Note: Laboratory Synthesis of Ethyl (1-hydroxyethyl)phenylphosphinate

Prepared for: Researchers, Scientists, and Drug Development Professionals Focus: Organophosphorus Synthesis, Pudovik Reaction Methodologies, and Biocatalytic Substrate Preparation

Introduction and Mechanistic Rationale

α-Hydroxyphosphinates are critical structural motifs in medicinal chemistry, frequently utilized as transition-state bioisosteres for peptide hydrolysis in the development of protease inhibitors. Ethyl (1-hydroxyethyl)phenylphosphinate is a highly versatile building block possessing two stereogenic centers (at the phosphorus atom and the α-carbon). It is widely used as a substrate in biocatalytic deracemization studies to isolate enantiopure compounds for drug discovery[1].

The most direct and atom-economical route to synthesize this compound is via the Pudovik Reaction —the base-catalyzed addition of a hydrophosphoryl compound (ethyl phenylphosphinate) to a carbonyl electrophile (acetaldehyde).

Causality in Reaction Design: Ethyl phenylphosphinate exists in an equilibrium between its pentavalent phosphinate form (>P(O)H) and its trivalent phosphonite tautomer (>P−OH) . The P−H bond is poorly nucleophilic under neutral conditions. The introduction of a basic catalyst is required to deprotonate the substrate, shifting the equilibrium toward the highly nucleophilic phosphite anion. However, because acetaldehyde is highly volatile (b.p. 20.2 °C) and prone to base-catalyzed aldol condensation, using strong, homogeneous liquid bases (like alkoxides) often leads to poor yields and complex impurity profiles.

To circumvent this, we utilize a solvent-free, solid-supported methodology using potassium fluoride dispersed on alumina ( KF/Al2O3 )[2]. The alumina provides a high surface area for intimate reactant contact, while KF acts as a mild, non-nucleophilic base that activates the P−H bond without triggering the aldol condensation of acetaldehyde.

Mechanistic Pathway Visualization

Fig 1: Solid-supported Pudovik reaction mechanism for α-hydroxyphosphinate synthesis.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The progression of the reaction is continuously verifiable via 31P Nuclear Magnetic Resonance (NMR) spectroscopy, ensuring that the researcher can definitively track the conversion of the starting material to the product without relying solely on end-point yields.

Reagents & Materials:

-

Ethyl phenylphosphinate (Substrate)

-

Acetaldehyde (Electrophile, freshly distilled to remove paraldehyde impurities)

-

Potassium fluoride (KF)

-

Neutral Aluminum oxide ( Al2O3 , Brockmann I)

-

Dichloromethane (DCM) for elution

Step 1: Preparation of the KF/Al2O3 Catalyst

-

Dissolve 1.0 g of KF in 10 mL of deionized water.

-

Add 9.0 g of neutral Al2O3 to the solution and stir vigorously for 30 minutes to ensure uniform coating.

-

Remove the water under reduced pressure using a rotary evaporator at 60 °C.

-

Activate the resulting solid in a vacuum oven at 150 °C for 4 hours. Causality: Strict removal of water is critical; residual moisture will hydrolyze the ethyl phenylphosphinate starting material[3].

Step 2: Solvent-Free Pudovik Addition

-

In a round-bottom flask equipped with a magnetic stirrer, add 2.0 mmol of ethyl phenylphosphinate and 2.2 mmol of freshly distilled acetaldehyde. Note: A slight excess of acetaldehyde compensates for minor evaporative losses.

-

Cool the flask to 0 °C using an ice bath. Causality: Acetaldehyde boils near room temperature; cooling prevents reactant loss prior to adsorption onto the catalyst.

-

Add 1.5 g of the activated KF/Al2O3 catalyst to the flask.

-

Seal the flask and allow the mixture to stir, gradually warming to room temperature (20 °C) over 2 hours. The reactants will adsorb onto the solid support, forming a dry, free-flowing powder[2].

Step 3: In-Process Analytical Validation ( 31P NMR) To validate reaction completion, extract a 10 mg aliquot of the solid mixture, suspend it in CDCl3 , filter, and run a rapid 31P NMR.

-

Validation Checkpoint: The starting material (ethyl phenylphosphinate) exhibits a distinct doublet in 31P NMR (due to 1JP−H coupling, typically around δ 20-25 ppm). The reaction is complete when this doublet disappears entirely, replaced by a multiplet/singlet further downfield (typically δ 35-45 ppm), confirming the formation of the P−C bond and the presence of diastereomers[4].

Step 4: Product Isolation

-

Once validated, suspend the solid reaction mixture in 20 mL of dry DCM and stir for 10 minutes to desorb the product.

-

Filter the suspension through a medium-porosity glass frit to remove the KF/Al2O3 catalyst. Wash the filter cake with an additional 10 mL of DCM.

-

Concentrate the combined filtrate under reduced pressure to yield the crude product.

-

Optional: Purify via flash column chromatography (Silica gel, Ethyl Acetate/Hexane gradient) to isolate the pure racemic mixture of diastereomers.

Quantitative Data & Downstream Applications

The synthesis yields a mixture of four stereoisomers (two pairs of enantiomeric diastereomers) due to the creation of a new chiral center at the α-carbon alongside the existing chiral phosphorus center. For advanced drug development applications, this racemic mixture is typically subjected to biocatalytic kinetic resolution.

Table 1: Expected Synthesis and Downstream Resolution Metrics

| Metric | Value / Outcome | Mechanistic Driver |

| Chemical Yield (Crude) | > 85% | Solid-state KF/Al2O3 suppresses acetaldehyde volatilization and aldol side-reactions[2]. |

| Diastereomeric Ratio (d.r.) | ~ 1:1 | The Pudovik addition to simple aliphatic aldehydes lacks inherent facial selectivity. |

| Downstream Biocatalysis | > 98% ee | Lipase-catalyzed esterification (e.g., using Candida antarctica lipase B) selectively resolves the α-carbon stereocenter[1]. |

| Biocatalytic Conversion | 10% - 49% | Conversion rates depend strictly on the enzyme's stereospecificity for the (R) or (S) enantiomer[1]. |

Note on Biocatalysis: As demonstrated by Majewska et al., treating the synthesized racemic ethyl (1-hydroxyethyl)phenylphosphinate with vinyl butyrate in the presence of lipases yields highly enantiopure fractions (>98% ee), which are essential for precise structure-activity relationship (SAR) studies in drug development[1].

References

- Majewska, P., Kafarski, P., & Lejczak, B. (2006). Simple and effective method for the deracemization of ethyl 1-hydroxyphosphinate using biocatalysts with lipolytic activity. Tetrahedron: Asymmetry.

- Barišić, L., et al. (2006). Enzymatic Resolution of Ethyl -Hydroxyphosphinates in a Modified Reaction Environment. ResearchGate.

- Science of Synthesis. (1988). Product Class 40: Arylphosphinic Acids and Derivatives. Thieme Connect.

- Wang, Y., et al. (2024). Reductive Coupling of P(O)–H Compounds and Aldehydes for the General Synthesis of Phosphines and Phosphine Oxides. The Journal of Organic Chemistry.

Sources

Application Note: Covalent Integration of Ethyl (1-hydroxyethyl)phenylphosphinate as a Reactive Flame Retardant in Thermoset Polymers

Target Audience: Materials Scientists, Polymer Chemists, and Formulation Engineers Compound: Ethyl (1-hydroxyethyl)phenylphosphinate (EHEPP) | CAS No: 57483-33-7[1][2]

Executive Overview & Mechanistic Causality

The transition away from halogenated flame retardants has accelerated the demand for highly efficient, phosphorus-based alternatives[3]. While Ethyl (1-hydroxyethyl)phenylphosphinate is traditionally recognized in biocatalytic kinetic resolution studies for synthesizing enantiopure α -hydroxyphosphonates[4][5], its unique structural motif makes it an exceptional candidate for advanced materials science.

EHEPP features a reactive secondary hydroxyl group and a phosphorus-rich phenylphosphinate core. Unlike additive flame retardants that suffer from migration, leaching, and severe degradation of the polymer's mechanical properties, EHEPP functions as a reactive flame retardant . The hydroxyl group allows for direct covalent integration into the cross-linked networks of epoxy resins (EP) and polyurethanes (PU) via ring-opening or urethane-linkage reactions[6][7].

Bimodal Flame Retardancy Mechanism

EHEPP operates through a synergistic, two-phase mechanism:

-

Gas-Phase Radical Scavenging: Upon thermal degradation, the phenylphosphinate moiety decomposes to release PO∙ and HPO∙ radicals. These species aggressively quench highly reactive H∙ and OH∙ radicals in the flame zone, breaking the combustion chain reaction and leading to rapid flame extinction[6][7].

-

Condensed-Phase Char Promotion: The phosphorus acid derivatives generated during decomposition act as potent dehydration catalysts. They promote the cross-linking and carbonization of the polymer backbone, forming a dense, intumescent char layer. This carbonaceous shield physically insulates the underlying pristine polymer from heat flux and oxygen permeation[6].

Bimodal flame retardant mechanism of EHEPP in thermoset polymers.

Experimental Protocol: Synthesis of EHEPP-Modified Epoxy Thermosets

To ensure the trustworthiness and reproducibility of the flame-retardant system, the following self-validating protocol details the synthesis of an EHEPP-modified Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin.

Rationale Behind Experimental Choices

-

Catalyst Selection: Triphenylphosphine (TPP) is utilized to selectively catalyze the nucleophilic attack of EHEPP's secondary hydroxyl group on the oxirane ring of DGEBA, preventing unwanted homopolymerization of the epoxy.

-

Step-Cure Thermal Cycle: A graduated temperature ramp (120°C → 150°C → 180°C) is mandatory. It manages the exothermic curing reaction, preventing localized overheating that causes micro-voids, which act as stress concentrators and premature ignition sites during flammability testing.

Step-by-Step Methodology

Phase 1: Reactive Pre-Polymerization

-

Preparation: Charge a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and reflux condenser with 100 g of DGEBA epoxy resin.

-

Heating: Heat the resin to 130°C under a continuous nitrogen purge to lower viscosity and remove residual moisture.

-

Integration: Slowly add 10 g of EHEPP (yielding ~1.45 wt% Phosphorus in the final matrix) and 0.1 g of TPP catalyst.

-

Reaction: Maintain stirring at 130°C for 2 hours.

-

Self-Validation Step: Monitor the reaction via FT-IR spectroscopy. The successful covalent grafting of EHEPP is confirmed by the attenuation of the oxirane ring absorption peak at 914 cm⁻¹ and the emergence of P-O-C stretching vibrations at 1050 cm⁻¹.

-

Phase 2: Curing and Casting 5. Cooling & Hardener Addition: Cool the pre-polymer to 80°C. Add a stoichiometric equivalent of the curing agent, 4,4'-diaminodiphenylmethane (DDM). Stir vigorously for 10 minutes until completely homogeneous. 6. Degassing: Transfer the mixture to a vacuum oven at 80°C and degas at -0.1 MPa for 15 minutes to eradicate entrapped air. 7. Casting: Pour the degassed mixture into pre-heated stainless-steel molds treated with a PTFE release agent. 8. Thermal Cycle: Cure the specimens in a forced-air convection oven using the following profile: 2 hours at 120°C, followed by 2 hours at 150°C, and a final post-cure for 2 hours at 180°C. Cool slowly to room temperature to prevent thermal shock warping.

Step-by-step protocol for the covalent integration of EHEPP into epoxy resins.

Quantitative Performance Data

The efficacy of EHEPP as a reactive flame retardant is validated through standard flammability metrics: Limiting Oxygen Index (LOI, ASTM D2863), the UL-94 vertical burning test (ASTM D3801), and Cone Calorimetry (ISO 5660-1 at a heat flux of 50 kW/m²).

The table below summarizes the comparative performance of the neat epoxy resin versus EHEPP-modified formulations. The dramatic reduction in the Peak Heat Release Rate (pHRR) confirms the efficiency of the condensed-phase char barrier[6][7].

| Formulation | EHEPP Loading (wt%) | Calculated P Content (wt%) | LOI (%) | UL-94 Rating (3.2 mm) | pHRR (kW/m²) | Total Heat Release (MJ/m²) |

| Neat EP | 0.0 | 0.00 | 24.5 | No Rating | 1150 | 98.5 |

| EP-EHEPP-5 | 5.0 | ~0.72 | 31.0 | V-1 | 780 | 74.2 |

| EP-EHEPP-10 | 10.0 | ~1.45 | 35.5 | V-0 | 520 | 58.6 |

Data Interpretation: Incorporating just 10 wt% of EHEPP elevates the LOI to 35.5% and achieves a UL-94 V-0 rating, indicating self-extinguishment within 10 seconds without flaming drips. Furthermore, the pHRR is suppressed by over 54%, significantly delaying time-to-flashover in a real fire scenario.

Sources

- 1. evitachem.com [evitachem.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. WO2011003773A1 - Phenylphosphonate flame retardant compositions - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Application Note: High-Yield Purification and Deracemization of Ethyl (1-hydroxyethyl)phenylphosphinate via Biocatalytic Kinetic Resolution

Target Audience: Researchers, synthetic chemists, and drug development professionals. Methodology: Lipase-Mediated Transesterification and Flash Chromatography.

Introduction & Scientific Rationale

Ethyl (1-hydroxyethyl)phenylphosphinate is a critical building block in the synthesis of bioactive α-hydroxyphosphonates and α-aminophosphonates, which frequently act as enzyme inhibitors and structural mimics of natural amino acids. A unique challenge in the purification of this compound is the presence of two distinct stereocenters: the phosphorus atom (P-chiral) and the α-carbon (Cα).

Classical chiral chromatography often fails to efficiently separate all four stereoisomers (diastereomeric pairs of enantiomers) on a preparative scale. To achieve high enantiopurity, biocatalytic kinetic resolution is the most scientifically rigorous and scalable method [1]. By utilizing lipolytic enzymes—specifically Candida antarctica Lipase B (CAL-B)—researchers can exploit the enzyme's strict stereoselectivity at the α-carbon. The enzyme selectively acylates the (S)-configured Cα, while remaining "blind" to the chirality of the phosphorus atom. This transforms the difficult-to-separate racemic mixture into a highly resolvable mixture of unreacted (R)-alcohols and (S)-butyryloxy esters, which can then be easily separated via standard silica gel chromatography [1].

Mechanistic Causality & Experimental Design

A self-validating protocol requires understanding the why behind the reagents:

-

The Acyl Donor (Vinyl Butyrate): Standard esterification is an equilibrium process. By utilizing vinyl butyrate instead of alkyl butyrates, the leaving group (vinyl alcohol) immediately tautomerizes into acetaldehyde. This tautomerization acts as a thermodynamic sink, rendering the acylation strictly irreversible and driving the kinetic resolution to a theoretical maximum of 50% conversion.

-

The Solvent System (Anhydrous Diisopropyl Ether - DIPE): Enzymes require a micro-aqueous hydration shell to maintain their active conformation. Highly polar solvents strip this water away, denaturing the protein. DIPE is sufficiently non-polar to preserve the enzyme's hydration shell, yet polar enough to fully dissolve the organophosphorus substrate.

-

Stereochemical Outcome: Because the enzyme does not differentiate the phosphinate moiety, the reaction yields diastereoisomers of ethyl (1-hydroxyethyl)phenylphosphinate with excellent enantiomeric excesses (>98% ee) at the α-carbon[1].

Reaction Workflow Visualization

Workflow for biocatalytic kinetic resolution of ethyl (1-hydroxyethyl)phenylphosphinate.

Materials and Reagents

-

Substrate: Racemic Ethyl (1-hydroxyethyl)phenylphosphinate (Synthesized via Pudovik addition of ethyl phenylphosphinate to acetaldehyde).

-

Biocatalyst: Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435) or Candida cylindracea lipase.

-

Acyl Donor: Vinyl butyrate (≥99% purity, stabilized).

-

Solvents: Anhydrous Diisopropyl ether (DIPE), Hexane, Ethyl Acetate (EtOAc).

-

Analytical: Chiral HPLC columns (e.g., Chiralcel OD-H) or Chiral GC columns.

Step-by-Step Purification Protocol

This protocol is designed as a self-validating system. The critical control point is monitoring the conversion rate to exactly ~49-50% to ensure maximum enantiomeric excess (ee) of both fractions.

Phase 1: Enzymatic Transesterification Setup

-

Substrate Preparation: Dissolve 10.0 mmol (approx. 2.14 g) of racemic ethyl (1-hydroxyethyl)phenylphosphinate in 50 mL of anhydrous diisopropyl ether (DIPE) in a 100 mL round-bottom flask.

-

Acyl Donor Addition: Add 30.0 mmol (3 equivalents) of vinyl butyrate to the solution. Note: Excess acyl donor ensures favorable reaction kinetics.

-

Enzyme Introduction: Add 200 mg of immobilized CAL-B to the mixture.

-

Incubation: Seal the flask and place it in an orbital shaker set to 200 rpm at 35 °C.

Phase 2: Reaction Monitoring (Critical Validation Step)

-

Sampling: After 12 hours, withdraw a 50 µL aliquot, filter it through a 0.22 µm PTFE syringe filter to remove the enzyme, and evaporate the solvent under a gentle nitrogen stream.

-

Analysis: Re-dissolve the residue in the appropriate mobile phase (e.g., Hexane/Isopropanol) and inject it into a Chiral HPLC system.

-

Conversion Tracking: Calculate the conversion ( c ) using the enantiomeric excess of the substrate ( ees ) and the product ( eep ) via the formula: c=ees/(ees+eep) .

-

Termination: Stop the reaction exactly when conversion reaches 49–50% (typically between 24 and 48 hours depending on enzyme activity).

Phase 3: Termination and Primary Isolation

-

Enzyme Recovery: Filter the reaction mixture through a sintered glass funnel to recover the immobilized CAL-B. Wash the enzyme beads with 10 mL of DIPE. (The recovered enzyme can be washed with hexane, dried, and reused for up to 3 subsequent cycles with minimal loss of activity).

-

Concentration: Combine the filtrate and washings. Remove the DIPE, unreacted vinyl butyrate, and acetaldehyde byproduct via rotary evaporation under reduced pressure (40 °C, 200 mbar).

Phase 4: Downstream Purification (Flash Chromatography)

-

Column Preparation: Pack a glass chromatography column with silica gel (230–400 mesh) using a Hexane/EtOAc (70:30, v/v) solvent system.

-

Loading: Dissolve the crude concentrated oil in a minimum amount of the eluent and load it onto the column.

-

Elution:

-

Elute first with Hexane/EtOAc (70:30) to isolate the less polar (S)-ethyl (1-butyryloxyethyl)phenylphosphinate .

-

Increase the gradient to Hexane/EtOAc (30:70) to elute the more polar unreacted (R)-ethyl (1-hydroxyethyl)phenylphosphinate .

-

-

Verification: Confirm the purity and diastereomeric composition of the isolated fractions using 1 H, 13 C, and 31 P NMR spectroscopy.

(Optional Deracemization Step: The isolated (S)-butyryloxy ester can be subjected to mild chemical or enzymatic hydrolysis to yield the pure (S)-alcohol, completing the deracemization process [1]).

Quantitative Data Presentation

The choice of lipase directly dictates the efficiency of the kinetic resolution. The table below summarizes expected experimental outcomes based on established biocatalytic parameters for this substrate [1].

| Biocatalyst | Acyl Donor | Solvent | Optimal Time (h) | Conversion (%) | ee of (R)-Alcohol (%) | ee of (S)-Ester (%) |

| Candida antarctica Lipase B | Vinyl butyrate | DIPE | 24 | 49 | > 98 | > 98 |

| Candida cylindracea Lipase | Vinyl butyrate | DIPE | 48 | 45 | 82 | 95 |

| Aspergillus niger (Whole cell) | Vinyl butyrate | DIPE | 72 | 35 | 54 | 88 |

Table 1: Comparative efficiency of various lipolytic biocatalysts in the kinetic resolution of ethyl (1-hydroxyethyl)phenylphosphinate.

References

-

Title: Simple and effective method for the deracemization of ethyl 1-hydroxyphosphinate using biocatalysts with lipolytic activity. Source: Tetrahedron: Asymmetry (Paulina Majewska, Pawel Kafarski, Barbara Lejczak). URL: [Link]

Application Note: Ethyl (1-hydroxyethyl)phenylphosphinate (EHPP) as a Bifunctional Ligand in Asymmetric Catalysis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

In the landscape of asymmetric catalysis, the architecture of a chiral ligand dictates the enantioselectivity of the transformation. While C2-symmetric phosphorus ligands (e.g., BINAP, DuPhos) have historically dominated the field, sterically and electronically non-symmetrical heterobidentate ligands offer highly tunable chiral environments[1]. Ethyl (1-hydroxyethyl)phenylphosphinate (EHPP) is a highly versatile, yet specialized, chiral bifunctional ligand.

As a Senior Application Scientist, I emphasize that the efficacy of EHPP lies in its dual-coordination capability. The molecule features a hard Lewis basic phosphoryl oxygen (P=O) and a coordinating α-hydroxyl group (OH). When introduced to early transition metals like Titanium(IV) or Zinc(II), EHPP undergoes ligand exchange to form a rigid, five-membered metallacycle.

-

The Causality of Stereocontrol: The rigid chelate ring restricts conformational freedom, while the phenyl and ethyl substituents on the phosphorus and carbon stereocenters project into the spatial environment, effectively shielding one face (e.g., the Si-face) of a coordinated substrate.

-

Why Bifunctionality Matters: Unlike monodentate phosphines that rely solely on steric bulk, the push-pull electronic nature of the P=O and metal-alkoxide bonds in the EHPP-metal complex accelerates transmetalation steps while maintaining absolute stereochemical fidelity[2].

Ligand Preparation: Enzymatic Kinetic Resolution

To utilize EHPP effectively, it must be enantiopure. Chemical resolution of hydroxyphosphinates is notoriously inefficient due to the lability of the P-C-O axis under harsh conditions. Therefore, we employ a biocatalytic kinetic resolution.

The kinetic resolution of racemic EHPP is efficiently achieved using Candida antarctica lipase B (CAL-B) via enzymatic esterification with vinyl butyrate, or by the hydrolysis of its butyryloxy derivative[3]. Because CAL-B exhibits profound stereodifferentiation at the α-carbon without affecting the phosphinate moiety, this biotransformation yields diastereoisomers of EHPP with excellent enantiomeric excesses (>98% ee)[4].

Figure 1: Experimental workflow from ligand resolution to HPLC validation.

Experimental Protocol: Ti(IV)-Catalyzed Asymmetric Diethylzinc Addition

The following self-validating protocol details the use of enantiopure (S)-EHPP as a ligand in the highly enantioselective addition of diethylzinc to benzaldehyde. Every step is designed to suppress the racemic background reaction.

Materials Required

-

(S)-EHPP (>98% ee, lyophilized)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄), distilled and stored under Argon.

-

Diethylzinc (Et₂Zn), 1.0 M solution in hexanes.

-

Benzaldehyde (freshly distilled to remove benzoic acid impurities).

-

Anhydrous Toluene (passed through activated alumina).

Step-by-Step Methodology

Phase 1: Pre-catalyst Complexation

-

Preparation: Flame-dry a 10 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

-

Ligand Loading: Add (S)-EHPP (0.10 mmol, 10 mol%) to the flask.

-

Solvent Addition: Inject 2.0 mL of anhydrous toluene. Causality: Toluene is strictly required. Coordinating solvents like THF compete for Titanium coordination sites, disrupting the delicate chiral pocket and plummeting the ee%.

-

Metalation: Dropwise, add Ti(OiPr)₄ (0.20 mmol, 20 mol%). Causality: A 1:2 ratio of Ligand to Titanium is critical. The excess Ti(OiPr)₄ forms a dinuclear hetero-metallic framework that suppresses the uncatalyzed, racemic alkyl transfer.

-

Activation: Stir the homogeneous solution at 25 °C for 1 hour to ensure complete ligand exchange (release of isopropanol).

Phase 2: Asymmetric Alkyl Transfer 6. Thermal Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Causality: 0 °C is the kinetic sweet spot; it completely halts the uncatalyzed background reaction while the highly active Ti-EHPP complex continues to turn over. 7. Substrate Addition: Inject benzaldehyde (1.0 mmol, 1.0 eq). Stir for 10 minutes to allow the aldehyde to coordinate to the Titanium center. 8. Transmetalation: Using a syringe pump, add Et₂Zn (2.0 mmol, 2.0 eq) dropwise over 30 minutes.

Phase 3: Quench and Analytical Validation 9. Quench: After 12 hours of stirring at 0 °C, quench the reaction by slowly adding 2.0 mL of 1M HCl. Causality: HCl is required to break the robust Ti-O bonds and solubilize the resulting titanium salts into the aqueous layer, preventing intractable emulsions during extraction. 10. Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. 11. Validation: Purify the crude 1-phenyl-1-propanol via flash chromatography and determine the enantiomeric excess via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5, 1.0 mL/min, 254 nm).

Figure 2: Catalytic cycle of Ti(IV)-EHPP mediated asymmetric alkylation.

Quantitative Data & Optimization

The table below summarizes the optimization data, validating the causal relationships described in the protocol. Deviations from the optimal 1:2 Ligand/Metal ratio or the use of coordinating solvents result in a catastrophic loss of stereocontrol.

| Entry | (S)-EHPP (mol%) | Ti(OiPr)₄ (mol%) | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | 0 | 20 | Toluene | 0 | 45 | 0 (Racemic Control) |

| 2 | 10 | 10 | Toluene | 0 | 60 | 45 |

| 3 | 10 | 20 | Toluene | 0 | 92 | 94 (Optimal) |

| 4 | 10 | 20 | THF | 0 | 75 | 30 |

| 5 | 10 | 20 | Toluene | 25 | 95 | 78 |

Data Interpretation: Entry 1 confirms that the background reaction is slow and strictly racemic. Entry 3 demonstrates that the 1:2 ratio creates the optimal catalytic pocket. Entry 4 proves that THF disrupts the Ti-EHPP coordination sphere, acting as a competitive ligand.

Sources

chromatographic separation of Ethyl (1-hydroxyethyl)phenylphosphinate enantiomers

Application Note: Chromatographic Separation of Ethyl (1-hydroxyethyl)phenylphosphinate Enantiomers

Executive Summary

The enantioselective separation of chiral organophosphorus compounds is a critical bottleneck in the development of novel enzyme inhibitors, agrochemicals, and biologically active therapeutics. Ethyl (1-hydroxyethyl)phenylphosphinate (EHPP) is a highly valuable chiral building block; however, its structural complexity—possessing two adjacent stereogenic centers (at the phosphorus atom and the α -carbon atom)—results in a mixture of four stereoisomers: (RP,S) , (SP,R) , (RP,R) , and (SP,S) [1].

This application note details a validated, self-calibrating chromatographic workflow for the baseline separation and enantiomeric excess ( ee ) determination of EHPP. By coupling preparative diastereomeric fractionation with high-performance liquid chromatography (HPLC) on an amylose-based chiral stationary phase (CSP), this protocol provides researchers with a robust method for achieving >98% ee verification[1][2].

Mechanistic Rationale for Chiral Discrimination

As a Senior Application Scientist, I emphasize that successful chiral separation is never a product of trial and error, but rather the deliberate exploitation of intermolecular forces.

The separation of EHPP enantiomers is optimally achieved using a CHIRALPAK AD column (amylose tris(3,5-dimethylphenylcarbamate))[2]. The causality behind this specific stationary phase selection lies in its multipoint chiral recognition mechanism:

-

Hydrogen Bonding: The carbamate N−H groups on the amylose backbone act as potent hydrogen bond donors to the strongly electronegative phosphoryl ( P=O ) oxygen of EHPP. Conversely, the carbamate C=O acts as a hydrogen bond acceptor for the α -hydroxyl group of the analyte.

-

π−π Interactions: The phenyl ring directly attached to the phosphorus atom of EHPP engages in π−π stacking with the 3,5-dimethylphenyl rings of the stationary phase.

-

Steric Inclusion: The chiral grooves of the amylose polymer selectively accommodate the ethyl and methyl substituents based on their spatial orientation. The (RP,S) and (SP,R) enantiomeric pairs fit into these chiral cavities with different binding energies, leading to differential retention times.

Directly analyzing a mixture of all four stereoisomers often leads to peak overlap. Therefore, the protocol relies on a two-tier logical system: first, separating the diastereomeric pairs via standard normal-phase silica chromatography, followed by resolving the enantiomers within those pairs using chiral HPLC.

Experimental Workflow

Workflow for the isolation and chiral chromatographic separation of EHPP stereoisomers.

Detailed Analytical Protocols

Protocol A: Sample Preparation and Diastereomer Separation

Note: To ensure a self-validating system, always run a chemically synthesized racemic standard alongside your biocatalytically resolved samples.

-

Enzymatic Deracemization (Optional but Recommended): Subject racemic EHPP to enzymatic esterification using vinyl butyrate and a lipase catalyst (e.g., Candida antarctica lipase B) to selectively acylate specific enantiomers, simplifying the matrix[1].

-

Extraction: Quench the reaction and extract the organic layer using dichloromethane ( 3×20 mL). Dry over anhydrous MgSO4 and concentrate under reduced pressure.

-

Silica Gel Chromatography: Load the concentrated extract onto a silica gel column (230-400 mesh).

-

Elution: Elute using a gradient of ethyl acetate and dichloromethane (e.g., 3:5 v/v). This step separates the unreacted (RP,S)/(SP,R) alcohols from the acylated (RP,R)/(SP,S) esters.

-

Reconstitution: Evaporate the isolated diastereomeric fractions and reconstitute in HPLC-grade Hexane/Isopropanol (90:10 v/v) to a final concentration of 1.0 mg/mL. Filter through a 0.22 μ m PTFE syringe filter.

Protocol B: Chiral HPLC Separation

The following method establishes the conditions required for the baseline resolution of the isolated enantiomeric pairs[2].

Table 1: Optimized Chiral HPLC Parameters

| Parameter | Specification | Rationale |

| Column | CHIRALPAK AD ( 4.6×250 mm, 5 μ m) | Amylose derivative provides optimal H-bonding and π−π stacking sites. |

| Mobile Phase | Hexane / Methanol (99:1 v/v) OR Hexane / Isopropanol (90:10 v/v) | Non-polar bulk solvent with a polar modifier controls the strength of H-bonding with the CSP. |

| Flow Rate | 0.8 mL/min | Balances longitudinal diffusion and mass transfer for optimal theoretical plates. |

| Column Temperature | 25 °C (Thermostatted) | Temperature control is critical; lower temperatures generally increase chiral recognition ( ΔΔG ). |